molecular formula C15H14N2O3 B14284722 2-[(2,5-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid CAS No. 120977-78-8

2-[(2,5-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid

Cat. No.: B14284722
CAS No.: 120977-78-8
M. Wt: 270.28 g/mol
InChI Key: UTOLCJGABXKBDS-UHFFFAOYSA-N
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Description

2-[(2,5-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid is an organic compound that features a pyridine ring substituted with a carboxylic acid group and a carbamoyl group attached to a 2,5-dimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid typically involves the following steps:

    Formation of the Carbamoyl Intermediate: The reaction begins with the formation of the carbamoyl intermediate by reacting 2,5-dimethylaniline with phosgene or a suitable carbamoyl chloride under controlled conditions.

    Coupling with Pyridine Derivative: The carbamoyl intermediate is then coupled with a pyridine-3-carboxylic acid derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbamoyl group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be converted to esters or amides using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Alcohols or amines in the presence of catalysts or activating agents

Major Products

    Oxidation: Oxidized derivatives with modified functional groups

    Reduction: Amines or reduced carbamoyl derivatives

    Substitution: Esters, amides, or other substituted products

Scientific Research Applications

2-[(2,5-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition.

    Industrial Applications: It is investigated for its potential use in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(2,5-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through inhibition or activation. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid
  • 2-[(2,6-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid
  • 2-[(3,5-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid

Uniqueness

2-[(2,5-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the dimethyl groups on the phenyl ring can affect the compound’s steric and electronic properties, leading to distinct interactions with molecular targets compared to its analogs.

Properties

CAS No.

120977-78-8

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

2-[(2,5-dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C15H14N2O3/c1-9-5-6-10(2)12(8-9)17-14(18)13-11(15(19)20)4-3-7-16-13/h3-8H,1-2H3,(H,17,18)(H,19,20)

InChI Key

UTOLCJGABXKBDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(C=CC=N2)C(=O)O

Origin of Product

United States

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